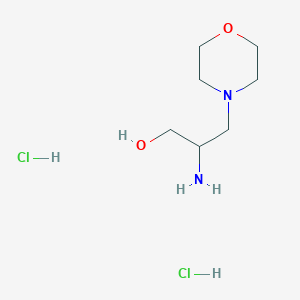

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-amino-3-morpholin-4-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c8-7(6-10)5-9-1-3-11-4-2-9;;/h7,10H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGSAKJNZPQBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride typically involves the reaction of morpholine with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for the development of diverse chemical libraries, which are essential for drug discovery and the exploration of new chemical entities. The compound can participate in various chemical reactions, including:

- Substitution Reactions : The amino group can be substituted with other functional groups.

- Oxidation and Reduction : It can undergo oxidation to form nitro derivatives or be reduced to yield different amine forms.

These properties make it valuable for creating compounds with tailored pharmacological profiles.

Biology

In biological research, this compound is used as a ligand in binding studies and as a precursor for synthesizing biologically active molecules. Its ability to interact with various biological targets makes it significant for studying enzyme mechanisms and receptor interactions. For instance, morpholine derivatives have shown potential in developing new antimalarial agents, demonstrating effective binding to targets associated with the malaria parasite Plasmodium falciparum .

Therapeutic Potential

The compound's derivatives may exhibit various pharmacological activities. Research indicates that morpholine-based compounds can possess anti-inflammatory and antimicrobial properties, positioning them as candidates for drug development . The unique structure of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride allows it to modulate biological pathways effectively, making it a promising scaffold for therapeutic agents.

Drug Development

Recent studies have highlighted the potential of this compound in developing antimalarial drugs, showcasing its efficacy against P. falciparum with promising IC50 values . Additionally, its physicochemical properties align well with Lipinski's rule of five, indicating good oral bioavailability and low toxicity risk.

Industrial Applications

In industrial settings, 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride is utilized in producing specialty chemicals and agrochemicals. Its reactivity allows it to be incorporated into various manufacturing processes, enhancing product performance and efficiency.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent variations and molecular

Biological Activity

2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride is a morpholine derivative characterized by its unique structure, which includes an amino group and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter receptors and other biological targets. Its molecular formula is C₈H₁₈Cl₂N₂O, with a molecular weight of 233.14 g/mol .

Research indicates that 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride may interact with various biological targets, although the exact mechanisms of action are still under investigation. The compound's structure suggests possible interactions with neurotransmitter receptors, which could be pivotal in its therapeutic applications .

Pharmacological Properties

The compound has been studied for its potential in various pharmacological pathways, including:

- Neurotransmitter Modulation : The morpholine ring may facilitate interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Anticancer Activity : Preliminary studies suggest that similar morpholine derivatives exhibit anticancer properties, warranting further exploration of this compound's efficacy in cancer models .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride | Cyclohexyl group instead of morpholine | Different ring structure affecting activity |

| 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride | Pyrazole ring | Potentially different pharmacological effects |

| 2-Aminoethanol | Simple amino alcohol | Lacks the morpholine structure |

This comparison highlights how variations in structure can lead to different biological activities, emphasizing the significance of the morpholine configuration in 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride .

Neuropharmacological Studies

Recent studies have explored the neuropharmacological effects of compounds similar to 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride. For instance, a study examining the interaction of morpholine derivatives with serotonin receptors found that specific substitutions could enhance binding affinity and selectivity . This suggests that modifications to the morpholine structure could yield compounds with improved therapeutic profiles.

In Vivo Studies

In vivo studies have indicated that related morpholine derivatives exhibit favorable pharmacokinetic properties, including reasonable bioavailability and clearance rates. For example, a study on a related compound reported a half-life that supports sustained therapeutic effects when administered at appropriate dosages . Such findings underscore the need for further pharmacokinetic evaluations of 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride to establish its therapeutic viability.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride, and how can reaction intermediates be stabilized?

The synthesis typically involves coupling morpholine derivatives with amino-propanol precursors under controlled conditions. Key steps include:

- Intermediate stabilization : Use inert atmospheres (e.g., N₂) to prevent oxidation of amine groups during reactions.

- Purification : Column chromatography with ethyl acetate/hexane (1:4) or recrystallization from 2-propanol improves yield and purity .

- Handling instability : Adjust pH to avoid decomposition of acid-sensitive intermediates .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:

- Data collection : High-resolution diffraction data (≤1.0 Å) for accurate electron density mapping.

- Refinement : Iterative cycles in SHELXL to resolve morpholine ring conformation and hydrogen-bonding networks .

- Validation : Check for R-factor convergence (<5%) and plausible thermal displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Common issues include phase ambiguity and twinning. Strategies:

- Robust phasing : Use SHELXD/SHELXE for experimental phasing with heavy-atom derivatives or molecular replacement.

- Twinning analysis : Apply the Hooft parameter or Rwarp to detect and model twinned datasets .

- Cross-validation : Compare multiple refinement models (e.g., isotropic vs. anisotropic thermal parameters) .

Q. What experimental designs are suitable for evaluating its pharmacological activity, such as receptor binding?

- In vitro assays : Radioligand displacement studies (e.g., using adenosine A2A receptors) with IC₅₀ determination via competitive binding curves .

- Dose-response analysis : Test concentrations from 1 nM to 100 µM to identify EC₅₀ values. Include positive controls (e.g., known agonists) .

- Solubility optimization : Use phosphate-buffered saline (pH 7.4) with ≤0.1% DMSO to maintain compound stability .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation?

Q. What methodologies ensure high purity (>98%) for in vivo studies?

- Multi-step purification : Combine size-exclusion chromatography and preparative HPLC with trifluoroacetic acid mobile phases .

- Impurity profiling : Compare against EP/Pharmaceutical Standards (e.g., LGC Standards) for residual solvents or synthetic byproducts .

- Batch consistency : Use ¹H/¹³C NMR to confirm stereochemical integrity and absence of diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.